M1 Receptor Binding Affinity: Sub-Nanomolar Potency Differentiates This Cyclobutane Carboxamide from the Prototypical M1 Antagonist Pirenzepine
The target compound exhibits a Ki of 1.26–1.30 nM at the human muscarinic M1 receptor, representing approximately 12- to 19-fold greater affinity than the classical M1 antagonist pirenzepine, whose M1 Ki is consistently reported as 15–23.5 nM across multiple studies [1]. This affinity advantage is directly relevant for experimental designs requiring robust receptor occupancy at low test concentrations, reducing potential solubility or cytotoxicity limitations.
| Evidence Dimension | M1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 1.26–1.30 nM (human recombinant M1, [3H]NMS displacement) |
| Comparator Or Baseline | Pirenzepine: Ki = 15–23.5 nM (human recombinant M1, [3H]pirenzepine / [3H]NMS displacement) |
| Quantified Difference | 12- to 19-fold higher affinity for the target compound |
| Conditions | Target: human M1 expressed in CHO cells or CHOK1 membranes; radioligand: [3H]N-methylscopolamine; incubation: 120 min; detection: scintillation counting |
Why This Matters
A 12–19× potency advantage over the most widely used reference M1 antagonist means the compound can be deployed at substantially lower concentrations in M1-focused screening cascades, improving assay signal-to-background ratios and reducing off-target interference.
- [1] BindingDB BDBM50385677 (CHEMBL2042553). M1 Ki = 1.26 nM (CHO cells) and 1.30 nM (CHOK1 membranes). [3H]NMS displacement, 120 min. View Source
